In Vitro Cytotoxicity: DM3-SMe Potency Relative to Maytansine and DM1-SMe
DM3-SMe demonstrates an in vitro cytotoxic IC50 of 0.0011 nM across multiple cell lines, positioning it among the most potent maytansinoids. For comparison, the parent compound maytansine has a reported IC50 range of 0.5-1 nM, and DM1-SMe (the unconjugated form of DM1) exhibits IC50 values between 0.003 and 0.01 nM . While a direct head-to-head study under identical conditions is not publicly available, the cross-study data consistently indicate that DM3-SMe is approximately 3- to 9-fold more potent than DM1-SMe and roughly 450- to 900-fold more potent than the natural product maytansine.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.0011 nM (1.1 pM) |
| Comparator Or Baseline | Maytansine: 0.5-1 nM (500-1000 pM); DM1-SMe: 0.003-0.01 nM (3-10 pM) |
| Quantified Difference | ~3-9x more potent than DM1-SMe; ~450-900x more potent than maytansine |
| Conditions | Standard cell proliferation assays on human tumor cell lines; specific cell lines not detailed in aggregated vendor data |
Why This Matters
For procurement, this indicates DM3-SMe can achieve comparable cell-killing efficacy at a lower payload concentration, which is a critical factor for designing ADCs with a potentially improved therapeutic index.
